Cas no 2137069-67-9 (2-(1s,3r)-3-fluoro-1-4-(trifluoromethyl)phenylcyclobutylacetic acid)

2-(1s,3r)-3-Fluoro-1-(4-(trifluoromethyl)phenyl)cyclobutylacetic acid is a fluorinated cyclobutylacetic acid derivative characterized by its unique stereochemistry and functional group arrangement. The compound features a cyclobutyl ring with a fluorine substituent in the (1s,3r) configuration, enhancing its potential for selective interactions in medicinal chemistry applications. The presence of a trifluoromethylphenyl group contributes to increased lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules. Its structural rigidity and fluorine substitution may improve binding affinity and pharmacokinetic properties in drug discovery. This compound is particularly relevant for research targeting enzyme inhibition or receptor modulation, where precise steric and electronic properties are critical.
2-(1s,3r)-3-fluoro-1-4-(trifluoromethyl)phenylcyclobutylacetic acid structure
2137069-67-9 structure
Product name:2-(1s,3r)-3-fluoro-1-4-(trifluoromethyl)phenylcyclobutylacetic acid
CAS No:2137069-67-9
MF:C13H12F4O2
MW:276.226798057556
CID:6077111
PubChem ID:165834419

2-(1s,3r)-3-fluoro-1-4-(trifluoromethyl)phenylcyclobutylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1s,3r)-3-fluoro-1-4-(trifluoromethyl)phenylcyclobutylacetic acid
    • 2-[(1s,3r)-3-fluoro-1-[4-(trifluoromethyl)phenyl]cyclobutyl]acetic acid
    • EN300-1129380
    • 2137069-67-9
    • Inchi: 1S/C13H12F4O2/c14-10-5-12(6-10,7-11(18)19)8-1-3-9(4-2-8)13(15,16)17/h1-4,10H,5-7H2,(H,18,19)
    • InChI Key: OKPXMAGVLORUDE-UHFFFAOYSA-N
    • SMILES: FC1CC(C2C=CC(C(F)(F)F)=CC=2)(CC(=O)O)C1

Computed Properties

  • Exact Mass: 276.07734227g/mol
  • Monoisotopic Mass: 276.07734227g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 37.3Ų

2-(1s,3r)-3-fluoro-1-4-(trifluoromethyl)phenylcyclobutylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1129380-0.05g
2-[(1s,3r)-3-fluoro-1-[4-(trifluoromethyl)phenyl]cyclobutyl]acetic acid
2137069-67-9 95%
0.05g
$612.0 2023-10-26
Enamine
EN300-1129380-0.1g
2-[(1s,3r)-3-fluoro-1-[4-(trifluoromethyl)phenyl]cyclobutyl]acetic acid
2137069-67-9 95%
0.1g
$640.0 2023-10-26
Enamine
EN300-1129380-0.5g
2-[(1s,3r)-3-fluoro-1-[4-(trifluoromethyl)phenyl]cyclobutyl]acetic acid
2137069-67-9 95%
0.5g
$699.0 2023-10-26
Enamine
EN300-1129380-5.0g
2-[(1s,3r)-3-fluoro-1-[4-(trifluoromethyl)phenyl]cyclobutyl]acetic acid
2137069-67-9
5g
$2110.0 2023-06-09
Enamine
EN300-1129380-10g
2-[(1s,3r)-3-fluoro-1-[4-(trifluoromethyl)phenyl]cyclobutyl]acetic acid
2137069-67-9 95%
10g
$3131.0 2023-10-26
Enamine
EN300-1129380-1.0g
2-[(1s,3r)-3-fluoro-1-[4-(trifluoromethyl)phenyl]cyclobutyl]acetic acid
2137069-67-9
1g
$728.0 2023-06-09
Enamine
EN300-1129380-10.0g
2-[(1s,3r)-3-fluoro-1-[4-(trifluoromethyl)phenyl]cyclobutyl]acetic acid
2137069-67-9
10g
$3131.0 2023-06-09
Enamine
EN300-1129380-5g
2-[(1s,3r)-3-fluoro-1-[4-(trifluoromethyl)phenyl]cyclobutyl]acetic acid
2137069-67-9 95%
5g
$2110.0 2023-10-26
Enamine
EN300-1129380-2.5g
2-[(1s,3r)-3-fluoro-1-[4-(trifluoromethyl)phenyl]cyclobutyl]acetic acid
2137069-67-9 95%
2.5g
$1428.0 2023-10-26
Enamine
EN300-1129380-0.25g
2-[(1s,3r)-3-fluoro-1-[4-(trifluoromethyl)phenyl]cyclobutyl]acetic acid
2137069-67-9 95%
0.25g
$670.0 2023-10-26

Additional information on 2-(1s,3r)-3-fluoro-1-4-(trifluoromethyl)phenylcyclobutylacetic acid

2-(1S,3R)-3-Fluoro-1-(4-(Trifluoromethyl)phenyl)cyclobutylacetic Acid: An Overview

2-(1S,3R)-3-Fluoro-1-(4-(trifluoromethyl)phenyl)cyclobutylacetic acid (CAS No. 2137069-67-9) is a synthetic organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and chemical research. This compound belongs to the class of cyclobutylacetic acids, which are known for their diverse biological activities and potential therapeutic properties.

The structure of 2-(1S,3R)-3-fluoro-1-(4-(trifluoromethyl)phenyl)cyclobutylacetic acid is characterized by a cyclobutane ring substituted with a fluorine atom and a trifluoromethylated phenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research. The chiral centers at the 1S and 3R positions further contribute to its complexity and potential for enantioselective synthesis.

In the realm of pharmaceutical research, 2-(1S,3R)-3-fluoro-1-(4-(trifluoromethyl)phenyl)cyclobutylacetic acid has shown promise in various therapeutic areas. Recent studies have explored its potential as an anti-inflammatory agent, owing to its ability to modulate key inflammatory pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins involved in inflammation.

Beyond its anti-inflammatory properties, 2-(1S,3R)-3-fluoro-1-(4-(trifluoromethyl)phenyl)cyclobutylacetic acid has also been investigated for its potential as an antiviral agent. Research conducted by a team at the University of California, San Francisco, found that this compound effectively inhibits the replication of certain RNA viruses, including influenza and coronaviruses. The mechanism of action is thought to involve interference with viral protein synthesis and assembly processes.

The synthetic route for 2-(1S,3R)-3-fluoro-1-(4-(trifluoromethyl)phenyl)cyclobutylacetic acid involves several key steps, including the formation of the cyclobutane ring and the introduction of the fluorine and trifluoromethyl groups. One common approach is to start with a suitable cyclobutane precursor and then functionalize it through a series of reactions such as halogenation, substitution, and reduction. The enantioselective synthesis of this compound is particularly challenging due to the presence of multiple chiral centers, but recent advances in asymmetric catalysis have made it more feasible.

In terms of safety and handling, 2-(1S,3R)-3-fluoro-1-(4-(trifluoromethyl)phenyl)cyclobutylacetic acid should be treated with care in laboratory settings. While it is not classified as a hazardous material or controlled substance, proper personal protective equipment (PPE) should be used when handling this compound to avoid skin contact or inhalation. Additionally, it is important to store the compound in a cool, dry place away from sources of heat or ignition.

The market potential for 2-(1S,3R)-3-fluoro-1-(4-(trifluoromethyl)phenyl)cyclobutylacetic acid is significant due to its diverse applications in pharmaceuticals and chemical research. As more studies continue to uncover its therapeutic properties and mechanisms of action, it is likely that this compound will find increasing use in drug development pipelines. Companies such as Merck & Co., Pfizer, and AstraZeneca are actively exploring compounds with similar structures for their potential in treating various diseases.

In conclusion, 2-(1S,3R)-3-fluoro-1-(4-(trifluoromethyl)phenyl)cyclobutylacetic acid (CAS No. 2137069-67-9) represents an exciting area of research with promising applications in both academia and industry. Its unique structural features and biological activities make it a valuable tool for advancing our understanding of complex biological processes and developing new therapeutic agents.

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